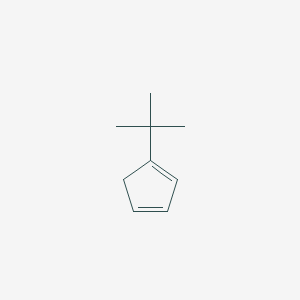

T-Butylcyclopentadiene

Descripción general

Descripción

T-Butylcyclopentadiene, also known as 5-tert-Butyl-1,3-cyclopentadiene, is an organic compound with the molecular formula C9H14. It is a colorless liquid that is soluble in organic solvents. This compound is a derivative of cyclopentadiene, where a tert-butyl group is attached to the cyclopentadiene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

T-Butylcyclopentadiene can be synthesized through several methods. One common synthetic route involves the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . Another method involves the nucleophilic addition of methyl or hydride anions to the corresponding 2-alkyl-6,6-dialkylfulvenes, followed by hydrolysis . These methods provide good yields of the desired product and are commonly used in laboratory settings.

Análisis De Reacciones Químicas

Thermal Decomposition Pathways

TBCP undergoes complex thermal degradation at 1000–1100 K in shock-tube experiments, yielding:

-

Isobutene (2-methylpropene)

-

1,3-Cyclopentadiene

-

Toluene

-

Hydrogen atoms (inferred from m-xylene formation)

Proposed mechanisms involve three competing pathways (Table 1):

Radical recombination products (e.g., C10H10 isomers, C14H16) were also observed but at minor concentrations . The activation energy for toluene formation aligns with H-atom-assisted fulvene-to-benzene conversion mechanisms proposed in theoretical studies .

Organometallic Ligand Formation

TBCP serves as a precursor for sterically hindered cyclopentadienyl ligands in coordination chemistry:

Lithiation and Alkylation

-

Phase-transfer alkylation : Direct alkylation of cyclopentadiene with t-BuBr under phase-transfer conditions synthesizes di-t-BuCp .

Cycloaddition and Insertion Reactions

TBCP participates in zirconium-mediated cycloadditions:

This method enables controlled synthesis of complex cyclopentadiene derivatives .

Kinetic and Thermodynamic Data

Key parameters from shock-tube experiments and computational studies (G3MP2B3 level):

| Reaction | ΔH‡ (kJ/mol) | Rate Constant (1000 K) |

|---|---|---|

| TBCP → t-Bu- + C₅H₅- | 265 | 1.2 × 10³ s⁻¹ |

| Retro-ene elimination | 220 | 3.8 × 10² s⁻¹ |

| H + C₅H₅- → C₅H₆ | – | 4.32 × 10⁻¹⁰ cm³/s |

Aplicaciones Científicas De Investigación

Ligand in Organometallic Chemistry

TBCP is primarily used as a ligand in the formation of organometallic complexes. These complexes are crucial for catalysis and various chemical transformations. The ability of TBCP to stabilize high-spin complexes allows for reactions that would otherwise be challenging to achieve.

Thermal Decomposition Studies

Research has shown that TBCP undergoes thermal decomposition, leading to the formation of several products, including isobutene, cyclopentadiene, and toluene. This process provides insights into ring expansion mechanisms and radical chemistry . The study of TBCP's decomposition at high temperatures (1000-1100 K) has revealed complex reaction pathways involving radical intermediates .

Polymer Chemistry

TBCP has been investigated for its potential in developing thermally reversible polymer systems. Cyclopentadienylation selectivity increases at lower temperatures, which can be exploited for creating novel polymeric materials .

Case Study 1: Thermal Decomposition Mechanisms

In a study published by McGivern et al., the thermal decomposition of TBCP was examined using shock tube techniques. The research highlighted the formation of tert-butyl radicals and cyclopentadienyl radicals during decomposition, providing a clearer understanding of ring-expansion mechanisms . The study concluded that TBCP's unimolecular decomposition serves as an effective means to probe complex radical reactions.

Case Study 2: Organometallic Complex Formation

A notable application of TBCP is in the synthesis of bis[(η-tert-butylcyclopentadienyl)tri-carbonyl-molybdenum]. This dinuclear complex showcases the effectiveness of TBCP as a ligand in stabilizing metal centers for catalytic applications . The crystal structure analysis revealed insights into the bonding interactions within the complex.

Mecanismo De Acción

The mechanism of action of T-Butylcyclopentadiene involves its ability to act as a ligand and form complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions used. The unique structure of this compound allows it to stabilize high-spin complexes and facilitate reactions that are otherwise challenging to achieve .

Comparación Con Compuestos Similares

This compound is similar to other substituted cyclopentadienes, such as pentamethylcyclopentadiene and di-terthis compound . These compounds share similar structural features but differ in the nature and number of substituents on the cyclopentadiene ring. This compound is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in stabilizing highly unsaturated metal complexes and facilitating specific catalytic reactions .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry Its unique structure and reactivity make it valuable in the synthesis of organometallic complexes and as a ligand in various catalytic processes

Actividad Biológica

T-Butylcyclopentadiene (TBCP), a compound with the formula CH, is of interest due to its unique structural features and potential biological activities. This article explores the biological activity of TBCP, focusing on its metabolism, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

TBCP is characterized by a cyclopentadiene ring substituted with a tert-butyl group. This structure influences its chemical reactivity and biological interactions. The compound exists in multiple isomeric forms, which can interconvert through [1,5] sigmatropic shifts, complicating its biological assessment .

Metabolic Pathways

Research indicates that TBCP undergoes significant metabolic transformation in vitro. Studies have shown that the major metabolic pathway involves oxidation of the tert-butyl group, leading to various metabolites . The involvement of cytochrome P450 enzymes, particularly CYP3A4/5 and CYP2D6, has been documented, suggesting that TBCP may be subject to extensive hepatic metabolism .

Toxicological Profile

The toxicological profile of TBCP has not been extensively documented; however, its structural similarity to other alkylated cyclopentadienes raises concerns regarding potential toxicity. Preliminary data suggest that compounds with similar structures can exhibit cytotoxic effects at high concentrations . Further studies are necessary to elucidate the safety profile of TBCP in biological systems.

Case Studies

- Antibacterial Activity : A study on related compounds indicated that cyclopentadiene derivatives could inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 156.3 μg/mL against Staphylococcus epidermidis.

- Antifungal Activity : Cyclopentadiene derivatives have also shown antifungal properties, with some compounds exhibiting MIC values around 78.1 μg/mL against Aspergillus niger.

Table 1: Summary of Biological Activities of Cyclopentadiene Derivatives

Propiedades

IUPAC Name |

1-tert-butylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFVDKHZNWEXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348260 | |

| Record name | T-BUTYLCYCLOPENTADIENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41539-65-5 | |

| Record name | T-BUTYLCYCLOPENTADIENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYLCYCLOPENTADIENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.